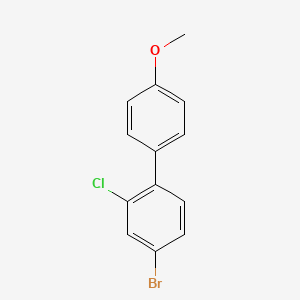
4-Bromo-2-chloro-4'-methoxy-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. This particular compound is characterized by the presence of bromine, chlorine, and methoxy substituents on the biphenyl structure. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. For instance, 4-bromo-2-chloro-1-methoxybenzene can be coupled with a suitable boronic acid under mild conditions to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, the reaction conditions, such as temperature and pressure, can be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Nucleophiles and Electrophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives with different functional groups.
Scientific Research Applications
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the presence of bromine, chlorine, and methoxy groups can influence the compound’s reactivity and interaction with other molecules. For instance, in coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogenated aromatic compound and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: A precursor in the synthesis of 4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl.
4-Bromobiphenyl: A simpler biphenyl derivative with only a bromine substituent.
4-Bromo-4’-methoxybiphenyl: A similar compound with a methoxy group in place of the chlorine substituent.
Uniqueness
4-Bromo-2-chloro-4’-methoxy-1,1’-biphenyl is unique due to the combination of bromine, chlorine, and methoxy substituents on the biphenyl structure. This unique combination can result in distinct chemical properties and reactivity compared to other biphenyl derivatives.
Properties
Molecular Formula |
C13H10BrClO |
|---|---|
Molecular Weight |
297.57 g/mol |
IUPAC Name |
4-bromo-2-chloro-1-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10BrClO/c1-16-11-5-2-9(3-6-11)12-7-4-10(14)8-13(12)15/h2-8H,1H3 |
InChI Key |
OSZDXOLHACFDCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















